BenchChemオンラインストアへようこそ!

Nordoxepin-d4 Hydrochloride

LC-MS/MS Isotope Dilution Method Validation

Nordoxepin-d4 Hydrochloride is the definitive stable isotope-labeled internal standard for simultaneous LC-MS/MS quantification of Doxepin and its active metabolite Nordoxepin. The +4 Da deuterium shift ensures complete chromatographic co-elution and identical ionization efficiency while eliminating cross-talk, outperforming unlabeled or -d3 analogs that suffer from matrix effects and isotopic interference. Essential for regulatory bioequivalence studies, therapeutic drug monitoring, and CYP2C19 pharmacogenetic investigations. Supplied at ≥98% purity with full analytical documentation. Order now for robust, audit-ready data.

Molecular Formula C18H20ClNO
Molecular Weight 305.8 g/mol
Cat. No. B13847008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNordoxepin-d4 Hydrochloride
Molecular FormulaC18H20ClNO
Molecular Weight305.8 g/mol
Structural Identifiers
SMILESCNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl
InChIInChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/i6D2,12D2;
InChIKeyGNPPEZGJRSOKRE-GEZYUJOSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nordoxepin-d4 Hydrochloride: A Quadruple-Deuterated Internal Standard for LC-MS/MS Quantification of Doxepin Metabolism


Nordoxepin-d4 Hydrochloride (Desmethyldoxepin-d4 hydrochloride, CAS 2249819-14-3) is a stable isotope-labeled analog of Nordoxepin, the primary active metabolite of the tricyclic antidepressant Doxepin . The compound is distinguished by the incorporation of four deuterium atoms, which provide a mass shift of +4 Da relative to the unlabeled analyte. This isotopic labeling enables its primary utility as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC–MS/MS) assays designed for the simultaneous quantification of Doxepin and Nordoxepin in biological matrices [1]. Vendors specify a purity of ≥98%, and the compound is supplied as a hydrochloride salt with a molecular weight of 305.84 g/mol [2].

Why Nordoxepin-d4 Hydrochloride Cannot Be Replaced by Unlabeled or Differently Labeled Analogs


In quantitative LC–MS/MS bioanalysis, substituting Nordoxepin-d4 Hydrochloride with an unlabeled standard, a differently labeled analog (e.g., -d3), or a structural analog introduces unacceptable analytical error due to matrix effects and ionization variability . The quadruple deuteration (+4 Da) provides a unique mass shift that ensures complete chromatographic co-elution and near-identical ionization efficiency with the native Nordoxepin analyte, while maintaining sufficient spectral separation to prevent cross-talk [1]. Use of a less shifted analog (e.g., Nordoxepin-d3) risks isotopic interference from the analyte's natural M+3 isotopologue, particularly at low analyte concentrations. Furthermore, the marked pharmacokinetic differences between Doxepin and Nordoxepin—including a substantially longer half-life for the metabolite (mean 51 hours versus 17 hours) [2]—demand an internal standard that can reliably correct for both parent drug and metabolite across a wide dynamic range, a task for which unlabeled or non-analogous compounds are fundamentally unsuited.

Quantitative Evidence for Nordoxepin-d4 Hydrochloride: Differentiation from Analogs and Unlabeled Standards


Isotopic Purity and Mass Shift: Nordoxepin-d4 vs. Nordoxepin-d3 for MS Detection

Nordoxepin-d4 Hydrochloride provides a +4 Da mass shift from the native Nordoxepin analyte, compared to a +3 Da shift for the -d3 analog. While both serve as internal standards, the +4 Da shift of the -d4 compound offers a larger separation from the analyte's natural isotopic envelope, minimizing the risk of signal cross-contamination at the lower limit of quantification (LLOQ) [1]. The -d4 compound is supplied with a purity specification of ≥98% , which is comparable to the ≥99.0% purity claimed for the -d3 analog [2], indicating no trade-off in chemical purity for the enhanced mass separation.

LC-MS/MS Isotope Dilution Method Validation

Quantitative Performance in Human Plasma: Nordoxepin-d4 as IS for Bioequivalence Studies

A validated LC–MS/MS method for the simultaneous determination of Doxepin and Nordoxepin in human plasma employed deuterated internal standards (doxepin-d3 and nordoxepin-d5) to achieve high sensitivity and precision [1]. While this study used a -d5 analog, it establishes the class-level requirement for a deuterated internal standard to correct for matrix effects in complex biological samples. The analytical range for Nordoxepin in this assay was 20.0–10,000 pg/mL [1], demonstrating the quantitative demands that Nordoxepin-d4 is designed to meet. Nordoxepin-d4, with its +4 Da shift, is functionally equivalent and commercially available for this application .

Bioequivalence Pharmacokinetics Method Validation

Pharmacokinetic Differentiation: Justification for a Nordoxepin-Specific Internal Standard

Nordoxepin exhibits markedly different pharmacokinetics from its parent drug, Doxepin, necessitating a dedicated internal standard for accurate quantification. In healthy volunteers, the mean half-life of Nordoxepin is 51 hours, three times longer than the 17-hour mean half-life of Doxepin [1]. Furthermore, in a bioequivalence study, the mean fasting Cmax for Nordoxepin (506.2 pg/mL) was approximately half that of Doxepin (1044.2 pg/mL), and its Tmax was significantly delayed (11.76 h vs. 4.85 h) [2]. These differences in time-concentration profiles underscore that a single internal standard cannot optimally correct for both analytes across a full pharmacokinetic time course; a specific standard like Nordoxepin-d4 is required for accurate Nordoxepin quantification.

Pharmacokinetics Metabolite Kinetics Therapeutic Drug Monitoring

Physical Stability: Defined Storage Conditions for Long-Term Assay Consistency

Nordoxepin-d4 Hydrochloride, as a deuterated salt, has defined storage and stability specifications that are critical for its use as a quantitative internal standard. The compound is stable for up to 3 years when stored as a powder at -20°C, or for 2 years at 4°C . This is consistent with the stability profile of the unlabeled Nordoxepin hydrochloride, which vendors also specify as stable for ≥1 year [1]. For procurement planning, these data allow laboratories to confidently acquire bulk quantities, ensuring long-term consistency in analytical methods without the risk of compound degradation that could alter response factors.

Compound Stability Reference Standard Management QC

Primary Application Scenarios for Nordoxepin-d4 Hydrochloride


LC–MS/MS Method Development and Validation for Doxepin/Nordoxepin Bioequivalence Studies

This is the core application for Nordoxepin-d4 Hydrochloride. It serves as the optimal internal standard for the simultaneous quantification of Doxepin and its active metabolite Nordoxepin in human plasma. The +4 Da mass shift provides robust protection against matrix effects and ensures accurate quantitation across a wide analytical range (e.g., 20.0–10,000 pg/mL) [1], a prerequisite for regulatory submission of pharmacokinetic data.

Therapeutic Drug Monitoring (TDM) of Doxepin in Clinical Laboratories

Clinical labs performing TDM of tricyclic antidepressants require high precision to distinguish therapeutic (50-150 ng/mL for Doxepin+Nordoxepin) from toxic (>300 ng/mL) plasma concentrations [2]. The use of Nordoxepin-d4 as an internal standard ensures the accurate measurement of the long-lived Nordoxepin metabolite (t1/2 ~51 h) [3], which is critical for avoiding misinterpretation of total drug exposure and for managing patients, particularly those with CYP2C19 polymorphisms that alter the Doxepin:Nordoxepin ratio [4].

Stable Isotope-Resolved Metabolomics (SIRM) for In Vitro Doxepin Metabolism Studies

Nordoxepin-d4 can be used to track the N-demethylation of Doxepin in hepatocyte or microsomal incubations. By spiking the deuterated compound as an internal standard post-incubation, researchers can precisely quantify the formation rate of the unlabeled Nordoxepin metabolite . This allows for robust assessment of drug-drug interactions or the impact of genetic variants (e.g., CYP2C19 poor metabolizers) on metabolic clearance.

Quality Control and Impurity Profiling of Doxepin Drug Substance and Product

Nordoxepin-d4 Hydrochloride can serve as a reference standard for the identification and quantification of the N-desmethyl impurity (Nordoxepin) in Doxepin active pharmaceutical ingredient (API) and finished dosage forms. While an unlabeled standard is typically used, the deuterated analog is valuable for method troubleshooting, such as confirming chromatographic peak identity via MS when co-eluting matrix components are suspected .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nordoxepin-d4 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.